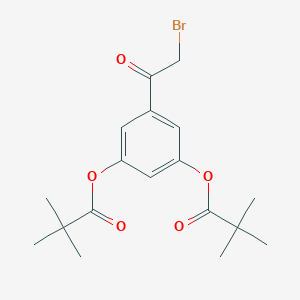

2-Bromo-3',5'-dipivaloxyacetophenone

Vue d'ensemble

Description

2-Bromo-3’,5’-dipivaloxyacetophenone is an organic compound with the molecular formula C18H23BrO5 and a molecular weight of 399.28 g/mol . It is characterized by its needle-like appearance and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, and methanol . This compound is primarily used in research applications, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’,5’-dipivaloxyacetophenone typically involves the bromination of 3’,5’-dipivaloxyacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the acetophenone ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for 2-Bromo-3’,5’-dipivaloxyacetophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could also be employed to enhance production efficiency and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3’,5’-dipivaloxyacetophenone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include substituted acetophenones with various functional groups replacing the bromine atom.

Reduction Reactions: Products include alcohol derivatives of the original compound.

Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-3',5'-dipivaloxyacetophenone is primarily utilized as an intermediate in organic synthesis. Its bromine atom serves as a versatile site for nucleophilic substitution reactions, allowing chemists to introduce various functional groups into the molecule. This property makes it valuable in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes Involving this compound

Proteomics

In proteomics, this compound acts as a labeling agent. It can modify proteins through specific interactions, allowing for the tracking and identification of proteins in complex biological samples. This application is particularly useful in studying protein interactions and dynamics within cells.

Case Study: Protein Labeling

In a study investigating protein interactions in cancer cells, researchers used this compound to label specific proteins. The labeled proteins were then isolated and analyzed using mass spectrometry, revealing critical insights into signaling pathways involved in tumor progression.

Photochemical Applications

The compound also finds applications in photochemistry, where it can be used as a photoinitiator in polymerization processes. Its ability to absorb light and generate reactive species makes it suitable for initiating polymerization reactions under UV light.

Mécanisme D'action

The mechanism of action of 2-Bromo-3’,5’-dipivaloxyacetophenone involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is a good leaving group, allowing nucleophiles to attack the carbon atom to which the bromine is attached. This results in the formation of new covalent bonds and the substitution of the bromine atom with other functional groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the carbonyl and ester groups, which stabilize the transition state during the reaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromoacetophenone: Similar in structure but lacks the dipivaloxy groups.

3’,5’-Dipivaloxyacetophenone: Similar but lacks the bromine atom.

2-Chloro-3’,5’-dipivaloxyacetophenone: Similar but contains a chlorine atom instead of bromine.

Uniqueness

2-Bromo-3’,5’-dipivaloxyacetophenone is unique due to the presence of both bromine and dipivaloxy groups. The bromine atom provides a site for nucleophilic substitution reactions, while the dipivaloxy groups enhance the compound’s solubility and stability. This combination of functional groups makes it particularly useful in proteomics research and the synthesis of complex organic molecules.

Activité Biologique

2-Bromo-3',5'-dipivaloxyacetophenone (CAS No. 52223-86-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the various biological effects of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H17BrO4

- Molecular Weight : 351.20 g/mol

- SMILES : CC(C(=O)C(Br)C(C)(C)O)OC(C)(C)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of various biochemical pathways.

Target Enzymes and Pathways

- Enzyme Inhibition : The compound exhibits inhibitory effects on purine nucleoside phosphorylase (PNPase), which plays a pivotal role in the purine salvage pathway. This inhibition can lead to increased levels of purine metabolites, influencing cellular metabolism and signaling pathways.

- Cellular Effects : By modulating enzyme activity, this compound can impact cell proliferation, apoptosis, and other vital cellular functions.

Antibacterial Activity

Research has indicated that this compound possesses antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HCT-116 (Colon Cancer) | 15 |

| PC3 (Prostate Cancer) | 12 |

The mechanism behind its anticancer activity involves the induction of apoptosis and inhibition of cell cycle progression, particularly affecting the S phase in treated cells .

Study on Antibacterial Efficacy

A study conducted by Roxana et al. evaluated the antibacterial efficacy of several derivatives, including this compound. The results indicated that this compound exhibited comparable inhibition zones to standard antibiotics, demonstrating its potential as an alternative therapeutic agent in treating bacterial infections .

Study on Anticancer Properties

In a preclinical trial assessing the anticancer properties of this compound, researchers treated human leukemia cell lines with varying concentrations of this compound. The study reported significant reductions in cell viability at concentrations above 10 µM, indicating strong anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3',5'-dipivaloxyacetophenone, and how can reaction conditions be optimized to enhance yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 3',5'-dipivaloxyacetophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). Reaction optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or CCl₄), and stoichiometric ratios. Purity can be improved via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How does the presence of pivaloyl protecting groups influence the compound’s stability during storage and handling?

- Methodological Answer : Pivaloyl groups enhance steric protection of hydroxyl groups, reducing hydrolysis under ambient conditions. Stability studies (TGA/DSC) recommend storage at 2–8°C in inert atmospheres (argon) to prevent degradation. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include δ 1.2–1.4 ppm (pivaloyl tert-butyl groups) and δ 4.5–5.0 ppm (acetophenone carbonyl).

- IR : Strong C=O stretch at ~1700 cm⁻¹.

- MS (EI) : Molecular ion [M]⁺ at m/z ~410 (exact mass dependent on isotopic Br).

- XRD : Confirms crystalline structure if single crystals are obtained .

Q. What solvents and reaction conditions are compatible with this compound in substitution reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) facilitate nucleophilic substitutions (e.g., Suzuki coupling). Avoid protic solvents (e.g., MeOH) to prevent pivaloyl cleavage. Catalytic Pd(PPh₃)₄ with K₂CO₃ at 80–100°C is effective for aryl coupling .

Advanced Research Questions

Q. How does the steric bulk of pivaloyl groups affect regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : The pivaloyl groups hinder electrophilic attack at the 3' and 5' positions, directing reactivity to the bromine at C2. Computational modeling (DFT) shows reduced electron density at C2 due to inductive effects. Use bulky ligands (e.g., XPhos) to enhance selectivity in Pd-catalyzed reactions .

Q. What strategies mitigate side reactions (e.g., deprotection or dimerization) during high-temperature transformations?

- Methodological Answer :

- Deprotection : Use mild acids (e.g., TFA in DCM) at 0°C for controlled pivaloyl removal.

- Dimerization : Add radical inhibitors (BHT) in free-radical reactions.

- Byproduct Analysis : LC-MS with QTOF detection identifies dimers (m/z ~820) .

Q. How can this compound serve as a precursor in synthesizing polyfunctional aromatic systems?

- Methodological Answer : The bromine enables cross-coupling to install aryl/heteroaryl groups. Subsequent pivaloyl deprotection (e.g., H₂O/EtOH/NaOH) yields dihydroxy intermediates for further functionalization (e.g., Mitsunobu reactions). Case study: Synthesis of flavonoid analogs via Heck coupling .

Q. What computational tools predict the reactivity of this compound in complex reaction networks?

- Methodological Answer : DFT calculations (Gaussian 16) model transition states for bromine displacement. Machine learning (Schrödinger’s Phase) predicts regioselectivity in multi-step pathways. Validate with kinetic studies (NMR time-course) .

Q. How do electronic effects from pivaloyl groups influence the compound’s UV/Vis absorption properties?

- Methodological Answer : Pivaloyl groups redshift λmax due to electron-withdrawing effects. UV/Vis in ethanol shows λmax ~280 nm (ε ~15,000 M⁻¹cm⁻¹). Compare with acetyl-protected analogs (λmax ~265 nm) .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Propriétés

IUPAC Name |

[3-(2-bromoacetyl)-5-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BrO5/c1-17(2,3)15(21)23-12-7-11(14(20)10-19)8-13(9-12)24-16(22)18(4,5)6/h7-9H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDMBAYYUBDTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC(=CC(=C1)C(=O)CBr)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512137 | |

| Record name | 5-(Bromoacetyl)-1,3-phenylene bis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52223-86-6 | |

| Record name | 5-(Bromoacetyl)-1,3-phenylene bis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.